molecular formula C11H13BrN2O B1463269 N-(3-bromophenyl)pyrrolidine-1-carboxamide CAS No. 1211027-42-7

N-(3-bromophenyl)pyrrolidine-1-carboxamide

Cat. No.: B1463269
CAS No.: 1211027-42-7
M. Wt: 269.14 g/mol
InChI Key: SVAFKEPFCJWPEO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)pyrrolidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It belongs to the pyrrolidine carboxamide class, a scaffold recognized for its three-dimensional coverage and ability to influence key physicochemical parameters in drug design . The pyrrolidine ring is a saturated nitrogen heterocycle that enhances molecular complexity and is frequently employed to obtain compounds for the treatment of human diseases . Scientific studies have identified the pyrrolidine carboxamide structure as a privileged scaffold for inhibiting biologically significant targets. Specifically, research has shown that compounds within this class can act as potent, direct inhibitors of InhA, the enoyl acyl carrier protein reductase in Mycobacterium tuberculosis . InhA is a validated target for antituberculosis agents, as it is a key enzyme in the biosynthesis of mycolic acids, essential components of the bacterial cell wall . The structural features of the pyrrolidine carboxamide core, including the stereochemistry of the pyrrolidine ring and the nature of its substituents, are critical for optimizing binding affinity and biological activity . The 3-bromophenyl substituent in this particular compound is a noteworthy functional group for structure-activity relationship (SAR) explorations. For research use only. Not for human or veterinary or in vitro diagnostic use.

Properties

IUPAC Name

N-(3-bromophenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAFKEPFCJWPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoylation via Isocyanate Route

  • Reaction Setup : Pyrrolidine (1.1 equivalents) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C.
  • Addition of Isocyanate : The 3-bromophenyl isocyanate (1 equivalent) is added dropwise to the stirred pyrrolidine solution.
  • Reaction Conditions : The mixture is stirred at room temperature for 10 minutes to allow complete carbamoylation.
  • Work-up : The solvent is removed under reduced pressure.
  • Purification : The crude product is purified by flash chromatography on silica gel to yield the desired this compound with high purity.

This method is efficient and straightforward, yielding the target compound in good yield and purity, as reported in photoredox catalysis studies involving amine carbamoylation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Carbamoylation Pyrrolidine, 3-bromophenyl isocyanate, DCM, 0 °C to RT Rapid reaction, 10 min stirring
Work-up Evaporation under reduced pressure Avoids hydrolysis or side reactions
Purification Flash chromatography on silica gel Ensures high purity of product
Alternative Grignard step 3-bromophenyl magnesium halide, THF, 0-5 °C Requires inert atmosphere, careful temp control
Resolution Acidic resolving agents (e.g., tartaric acid) For chiral purity if needed

Research Findings and Characterization

  • The carbamoylation reaction proceeds efficiently under mild conditions with minimal side reactions.
  • Purified products exhibit expected spectral characteristics (1H NMR, 13C NMR) consistent with the carbamide structure.
  • X-ray crystallography confirms the molecular structure and purity of related bromophenyl carbamothioyl derivatives, supporting the reliability of these synthetic approaches.
  • Photoredox catalysis studies demonstrate the robustness of isocyanate-amine coupling in the synthesis of carbamides, which is applicable to the preparation of this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Isocyanate Carbamoylation Pyrrolidine, 3-bromophenyl isocyanate Direct addition, mild conditions Simple, fast, high yield Requires pure isocyanate
Grignard Reaction + Resolution N-protected 3-piperidone, 3-bromophenyl MgX Grignard addition, deprotection, resolution Allows chiral synthesis Multi-step, more complex

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Mycobacterium tuberculosis

One of the most significant applications of pyrrolidine carboxamides, including N-(3-bromophenyl)pyrrolidine-1-carboxamide, is their role as inhibitors of the enzyme InhA from Mycobacterium tuberculosis. This enzyme is crucial in the fatty acid elongation cycle, making it a validated target for developing new antituberculosis agents. Research indicates that modifications at the 3-position of the bromophenyl moiety enhance inhibitory potency significantly. For instance, the meta-bromine substitution has shown a tenfold increase in potency compared to other substitutions .

Table 1: Potency Comparison of Pyrrolidine Carboxamides

CompoundIC50 (μM)Substitution Position
This compound0.89Meta (3-position)
N-(2-bromophenyl)pyrrolidine-1-carboxamideHigher than 0.89Ortho (2-position)
N-(4-bromophenyl)pyrrolidine-1-carboxamideLower than 0.89Para (4-position)

Induction of Cellular Senescence

Recent studies have explored the potential of pyrrolidine derivatives, including those related to this compound, in cancer therapy. Specifically, compounds with similar structural frameworks have been identified as senescence-inducing agents in melanoma cells. The ability to induce senescence without significant cytotoxicity presents a promising therapeutic avenue for treating aggressive cancers like melanoma .

Table 2: Antiproliferative Activity of Pyrrolidine Derivatives

CompoundEC50 (μM)IC50 (μM)Cell Line
Compound 11.240.88A375 Melanoma
This compoundTBDTBDTBD

Structural Insights for Drug Design

The structural characteristics of this compound are critical for its bioactivity. The presence of the bromine atom at the meta position enhances interactions with biological targets, while the pyrrolidine ring contributes to conformational flexibility and binding affinity.

Structure-Activity Relationship (SAR)

The SAR studies emphasize that small modifications can lead to significant changes in biological activity. This insight is crucial for medicinal chemists aiming to design more effective derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Bromophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide (1n)
  • Structure : Differs by the addition of a 4-fluorophenyl group on the pyrrolidine ring.
  • Properties : Melting point: 173–175°C ; yield: 89% .
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide
  • Structure: Replaces bromine with a nitro group (-NO₂) at the phenyl meta position.
  • Properties : Molecular weight: 235.24 g/mol ; SMILES: O=[N+](C1C=CC=C(NC(N2CCCC2)=O)C=1)[O-] .
  • Significance : The nitro group is a stronger electron-withdrawing substituent, likely increasing reactivity in electrophilic substitution reactions.
N-(2-Aminophenyl)pyrrolidine-1-carboxamide
  • Structure: Features an amino group (-NH₂) at the phenyl ortho position.
  • Properties : Molecular weight: 205.26 g/mol ; InChI Key: RUEAKYFPSQWICN-UHFFFAOYSA-N .
  • Significance: The amino group’s electron-donating nature may enhance solubility and hydrogen-bonding capacity.

Substituent Position and Chain Modifications

N-(3-Bromobenzyl)pyrrolidine-1-carboxamide (11c)
  • Structure : Incorporates a bromobenzyl (-CH₂C₆H₄Br) linker instead of direct phenyl attachment.
  • Properties : NMR data (¹H, 300 MHz, CDCl₃) indicates distinct proton environments due to the benzyl spacer .
  • Significance : Increased flexibility may alter binding kinetics in biological targets.
N-(Cyclopentylmethyl)pyrrolidine-1-carboxamide (3)
  • Structure : Substitutes the aromatic ring with a cyclopentylmethyl group.
  • Properties : NMR data highlights aliphatic proton signals, contrasting with aromatic counterparts .
  • Significance : Enhanced lipophilicity could improve blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituent Melting Point (°C) LogP* (Predicted)
N-(3-Bromophenyl) derivative 277.14 3-Bromo N/A ~2.8
1n 336.22 4-Fluoro + 2-phenyl 173–175 ~3.1
3-Nitro derivative 235.24 3-Nitro N/A ~1.5
2-Amino derivative 205.26 2-Amino N/A ~1.2

*LogP values estimated using fragment-based methods.

Key Observations:

  • Electron-withdrawing groups (e.g., Br, NO₂) increase molecular weight and LogP, favoring membrane permeability but possibly reducing aqueous solubility.

Biological Activity

N-(3-bromophenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives. The presence of a bromine atom on the phenyl ring is believed to enhance the compound's electronic properties, potentially influencing its reactivity and biological activity. The general structure can be represented as follows:

CnHmBr where n and m depend on the specific structure \text{C}_n\text{H}_m\text{Br}\quad \text{ where n and m depend on the specific structure }

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cyclophilins : Cyclophilins are proteins involved in various cellular processes, including signaling pathways related to cancer and inflammation. Inhibition of cyclophilin A, B, and D has been linked to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter systems, suggesting possible applications in treating mood disorders such as depression and anxiety.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
AnticancerInhibits cyclophilins, affecting proliferation and apoptosis in cancer cells
AntidepressantModulates neurotransmitter systems, potential applications in mood disorders
AntimicrobialExhibits antibacterial properties against various pathogens

Anticancer Activity

A notable study evaluated the effects of this compound on human melanoma cells. The compound demonstrated significant antiproliferative activity with an IC50 value indicating effective concentration for inhibiting cell growth. The study highlighted the compound's ability to induce senescence-like phenotypic changes without significant cytotoxicity to normal cells .

Antimicrobial Properties

Research into related pyrrolidine derivatives has shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 3.125 to 12.5 μg/mL, demonstrating effectiveness comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrrolidine derivatives. Variations in substituents on the phenyl ring significantly influence the compound's potency and selectivity. For instance:

Compound Name Substituent Biological Activity
This compoundBromine (Br)Anticancer, Antimicrobial
N-(4-chlorophenyl)pyrrolidine-1-carboxamideChlorine (Cl)Enhanced binding affinity in cancer models
N-(2-fluorophenyl)pyrrolidine-1-carboxamideFluorine (F)Potentially improved bioactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-bromophenyl)pyrrolidine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Aryne Generation Strategy : Sodium hydride (NaH) initiates aryne intermediates, enabling C–N bond formation between pyrrolidine carboxamide and 3-bromoaryl precursors. This method is efficient for regioselective arylation .
  • Acid-Catalyzed Condensation : Refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid yields carboxamide derivatives. This approach emphasizes the role of acid catalysts in facilitating amide bond formation .
  • Urea Derivative Synthesis : Reacting bromobenzylamines with pyrrolidine-1-carboxamide precursors under mild conditions generates N-(3-bromobenzyl)pyrrolidine-1-carboxamide, as confirmed by NMR characterization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming connectivity and substituent positions. For instance, 13^{13}C NMR peaks at δ 142–130 ppm indicate aromatic carbons, while pyrrolidine carbons appear at δ 28–21 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used to resolve crystal structures, revealing hydrogen-bonded dimers and dihedral angles (e.g., 8.38° between aromatic rings in related derivatives) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with calculated and observed masses (e.g., [M+H]+^+ at 437.0726) ensuring purity .

Q. How is the crystal structure of this compound determined, and what structural insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs reveals:

  • Tautomerism : The compound exists as a keto-amine tautomer rather than a hydroxy-pyridine form, confirmed by N–H···O hydrogen bonds in centrosymmetric dimers .
  • Planarity : Extended π-conjugation across the amide bridge results in near-planar conformations, influencing electronic properties and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in tautomeric forms observed in this compound derivatives?

  • Methodological Answer :

  • Experimental Validation : Combine X-ray crystallography (to visualize hydrogen bonding) and 1^1H NMR (to detect exchangeable protons) to distinguish keto-amine vs. enol-imine forms .
  • Computational Modeling : Density Functional Theory (DFT) calculations compare relative energies of tautomers, correlating with experimental data to identify the dominant form .

Q. What computational methods are employed to predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Focus on the bromophenyl moiety’s role in hydrophobic binding pockets .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with anticancer activity data to design optimized derivatives .

Q. How do structural modifications at the pyrrolidine ring influence the compound's physicochemical properties?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoroethyl) increases metabolic stability, as shown in related pyrrolidine carboxamides. Assess via LogP measurements and solubility assays .
  • Ring Conformation : Replace pyrrolidine with piperidine to study steric effects on bioactivity. Use NOESY NMR to compare ring puckering .

Q. What strategies are effective in analyzing the stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability. For example, derivatives with methyl groups show higher melting points (e.g., 179°C) .
  • HPLC Purity Tracking : Subject the compound to accelerated degradation (e.g., acidic/basic hydrolysis) and quantify decomposition products. Use C18 columns with UV detection at 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)pyrrolidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)pyrrolidine-1-carboxamide

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